4-Pyridinebutanol
Overview
Description
Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives
A novel approach for synthesizing 4-substituted pyridine derivatives has been developed using a radical addition/C-C coupling mechanism. This method utilizes the pyridine-boryl radical generated from 4-cyanopyridine and bis(pinacolato)diboron. The process is versatile, allowing for the use of various boryl radical acceptors, and has been successfully applied to the late-stage modification of complex pharmaceutical molecules .
4-(Dimethylamino)pyridine-catalyzed Iodolactonisation
The catalytic properties of 4-(dimethylamino)pyridine have been explored in the iodolactonisation of γ,δ-unsaturated carboxylic acids. This catalyst promotes the formation of γ-lactones
Scientific Research Applications
Methods of Application : The compound serves as a precursor in the formation of pyridinium salts through various synthetic routes, leveraging its pyridine core for reactivity and functionalization .
Results : These salts have shown importance as ionic liquids, ylides, and in their antimicrobial, anticancer, antimalarial, and anticholinesterase properties, enhancing the scope of organic chemistry applications .
Methods of Application : It is incorporated into EMHs through cryogelation, creating a macroporous topology that facilitates superior mass transport performance .
Results : The EMHs embedded with hygroscopic and photothermal components have demonstrated a significant increase in moisture sorption and solar-driven water desorption kinetics, yielding up to 2.85 L/kg/day of freshwater .
Methods of Application : These compounds are included in the design of liposomes, lipid nanoparticles, and dendrimers, which facilitate targeted gene transfection and controlled release .
Results : The use of these non-viral vectors has shown promise in overcoming biological barriers and enhancing gene delivery to specific cells or tissues .
Methods of Application : Nanoparticles containing 4-Pyridinebutanol derivatives disrupt bacterial membranes and inhibit enzymes, contributing to antimicrobial actions .
Results : These nanoparticles have displayed moderate activity against various bacterial and fungal agents, indicating their potential as antimicrobial agents .
Methods of Application : Derivatives of 4-Pyridinebutanol are synthesized to target tubulin-microtubule dynamics, crucial for cancer cell division and growth .
Results : These compounds have exhibited cytotoxic properties against various human cancer cell lines, contributing to the development of new anticancer therapies .
Methods of Application : These compounds are analyzed for their impact on molecular markers of drug resistance and deletions in rapid diagnostic test targets for malaria .
Results : The ongoing research and surveillance contribute to understanding the effectiveness of antimalarial interventions and the spread of drug resistance .
Methods of Application : These catalysts are separated from the reaction medium using an external magnet, and their high surface area and simple modification make them advantageous for catalytic activities .
Results : The pyridine derivatives synthesized using these catalysts exhibit a wide range of biological activities, including anti-inflammatory and anti-Parkinsonism effects .
Methods of Application : These compounds are synthesized and studied for their biological activities, which are crucial in the development of new medications .
Results : The studies have shown that these derivatives play important roles in medicinal, synthetic, and bio-organic chemistry due to their multifunctional properties .
Methods of Application : This process involves the reduction of pre-activated pyridines using strong inorganic reductants or through the Hantzsch cyclocondensation .
Results : The 1,4-dihydropyridine (DHP) derivatives obtained from this method have garnered interest for their synthesis and potential applications .
Methods of Application : These derivatives are synthesized through intra- and intermolecular reactions, leading to the formation of various piperidine derivatives with significant pharmacological applications .
Results : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids, and have shown a wide range of biological activities .
Methods of Application : Pyrimidines are synthesized and their anti-inflammatory effects are attributed to their inhibitory response against certain vital inflammatory mediators .
Results : A large number of pyrimidines exhibit potent anti-inflammatory effects, providing a pathway for the development of new anti-inflammatory agents .
Methods of Application : The compound’s derivatives are studied for their biological and pharmacological activities, which are essential in the development of new drugs .
Results : Numerous pyridine derivatives have been studied for their biological and pharmacological activities, some of which have led to approved drugs in the pharmaceutical market .
Safety And Hazards
Future Directions
The 4-Pyridinebutanol market is poised for substantial growth in the coming years, driven by several key strategies and factors. Market players are increasingly focusing on product innovation and development to meet evolving consumer demands and preferences . The market’s future scope looks promising due to the rising adoption of digitalization and the integration of advanced technologies .
properties
IUPAC Name |
4-pyridin-4-ylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGNRLFZUNCBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382791 | |
Record name | 4-pyridinebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinebutanol | |
CAS RN |
5264-15-3 | |
Record name | 4-pyridinebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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